![molecular formula C13H11N5O6 B14359428 N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide CAS No. 91157-76-5](/img/structure/B14359428.png)
N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is a compound that features an imidazole ring, a dinitrobenzamide moiety, and a propanone linkage. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles . Another approach involves the reaction of 1,2-diaminoalkanes with aldehydes or carboxylic acids at high temperatures in the presence of a dehydrogenating catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also becoming more common due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used for hydrogenation.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, altering their activity. The nitro groups can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Metronidazole: An antimicrobial agent with a nitroimidazole structure.
Omeprazole: An antiulcer agent containing a substituted imidazole ring.
Uniqueness
N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is unique due to its combination of an imidazole ring and a dinitrobenzamide moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
91157-76-5 |
|---|---|
Molecular Formula |
C13H11N5O6 |
Molecular Weight |
333.26 g/mol |
IUPAC Name |
N-(1-imidazol-1-yl-1-oxopropan-2-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H11N5O6/c1-8(13(20)16-3-2-14-7-16)15-12(19)9-4-10(17(21)22)6-11(5-9)18(23)24/h2-8H,1H3,(H,15,19) |
InChI Key |
GSMOLWKEIYYCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C=CN=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


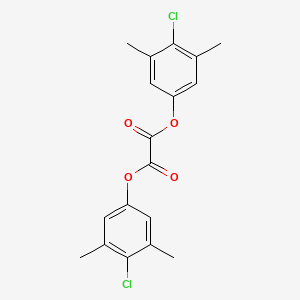
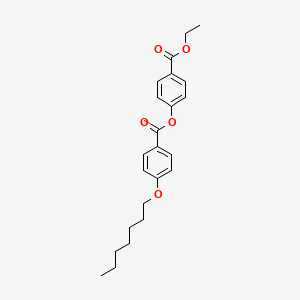

![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
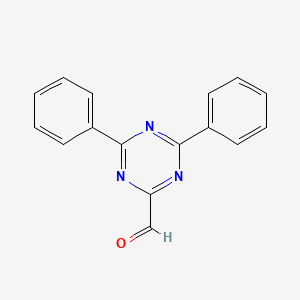
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
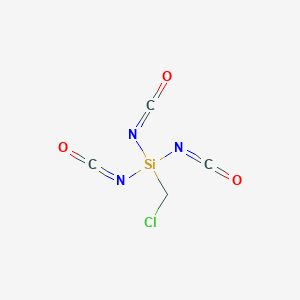

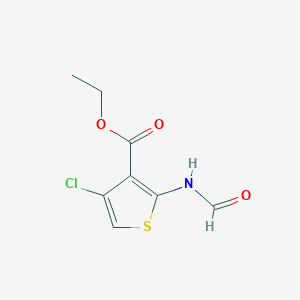
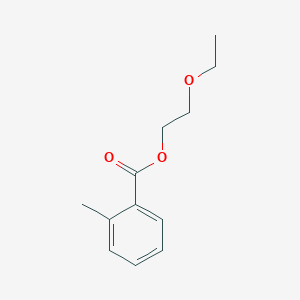
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)
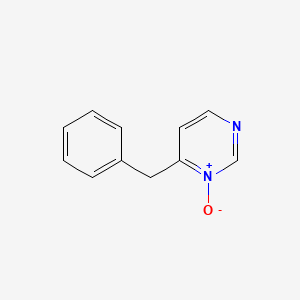

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
